molecular formula C12H14Cl2N2O B1319996 2-Chloro-4-(piperidin-4-yloxy)benzonitrile hydrochloride CAS No. 1620482-39-4

2-Chloro-4-(piperidin-4-yloxy)benzonitrile hydrochloride

Cat. No.: B1319996
CAS No.: 1620482-39-4
M. Wt: 273.15 g/mol
InChI Key: YJUCCVWRWHHMPV-UHFFFAOYSA-N
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Description

2-Chloro-4-(piperidin-4-yloxy)benzonitrile hydrochloride is a chemical compound with the molecular formula C12H14Cl2N2O. It is known for its unique structure, which includes a chloro-substituted benzonitrile core linked to a piperidine ring via an ether linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(piperidin-4-yloxy)benzonitrile hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-4-nitrobenzonitrile and piperidine.

    Reaction: The nitro group of 2-chloro-4-nitrobenzonitrile is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Ether Formation: The resulting amine is then reacted with piperidine in the presence of a base like sodium hydride to form the ether linkage, yielding 2-Chloro-4-(piperidin-4-yloxy)benzonitrile.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(piperidin-4-yloxy)benzonitrile hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted benzonitriles.

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of amines.

Scientific Research Applications

2-Chloro-4-(piperidin-4-yloxy)benzonitrile hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(piperidin-4-yloxy)benzonitrile hydrochloride involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(4-piperidinyloxy)benzonitrile
  • 4-(Piperidin-4-yloxy)benzonitrile
  • 2-Chloro-4-methoxybenzonitrile

Uniqueness

2-Chloro-4-(piperidin-4-yloxy)benzonitrile hydrochloride stands out due to its specific substitution pattern and the presence of both chloro and piperidine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-chloro-4-piperidin-4-yloxybenzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O.ClH/c13-12-7-11(2-1-9(12)8-14)16-10-3-5-15-6-4-10;/h1-2,7,10,15H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJUCCVWRWHHMPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC(=C(C=C2)C#N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1620482-39-4
Record name Benzonitrile, 2-chloro-4-(4-piperidinyloxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1620482-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

2-Chloro-4-[(1-tert-butoxycarbonyl-4-piperidinyl)oxy]benzonitrile (D29) (5.0 g) was dissolved in methanol (150 ml) and 4N HCl in dioxane (100 ml) was added. The reaction stirred at rt overnight. The reaction mixture was then evaporated to give the title compound (D30) as a white solid (4.0 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

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